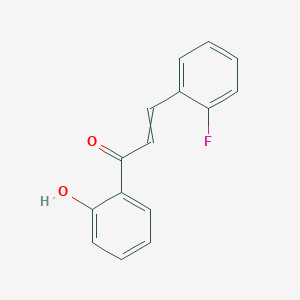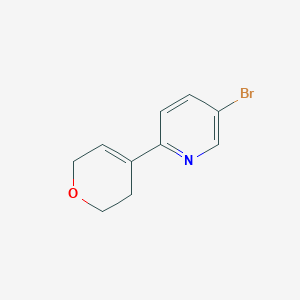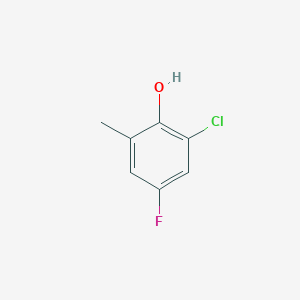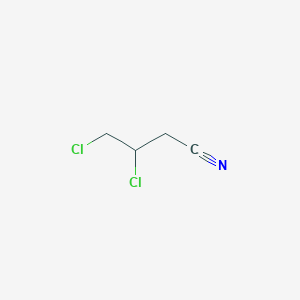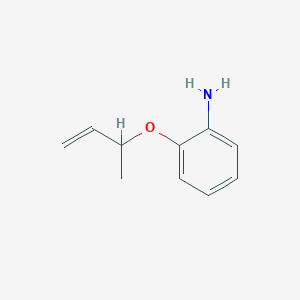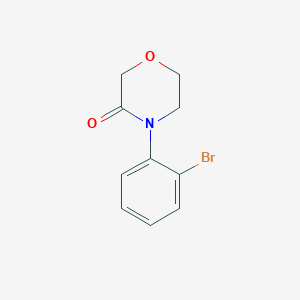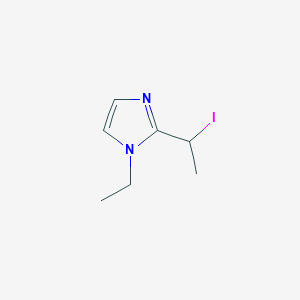
1-ethyl-2-(1-iodoethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(1-iodoethyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features an ethyl group at the first position and an iodoethyl group at the second position of the imidazole ring. The presence of iodine in the structure makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-(1-iodoethyl)-1H-imidazole typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with an iodoalkane under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-(1-iodoethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethylimidazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted imidazole derivatives.
- Oxidation reactions produce imidazole derivatives with oxidized functional groups.
- Reduction reactions result in the removal of the iodine atom, forming simpler imidazole derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-(1-iodoethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-(1-iodoethyl)-1H-imidazole depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and ethyl groups.
Comparaison Avec Des Composés Similaires
1-Ethylimidazole: Lacks the iodoethyl group, making it less reactive in substitution reactions.
2-Iodo-1H-imidazole: Contains an iodine atom but lacks the ethyl group, affecting its reactivity and applications.
1-Methyl-2-(1-iodoethyl)-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group, influencing its chemical properties.
Uniqueness: 1-Ethyl-2-(1-iodoethyl)-1H-imidazole is unique due to the presence of both ethyl and iodoethyl groups, which enhance its reactivity and versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H11IN2 |
|---|---|
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
1-ethyl-2-(1-iodoethyl)imidazole |
InChI |
InChI=1S/C7H11IN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3 |
Clé InChI |
OUAUNRCHNIKNHU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C(C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


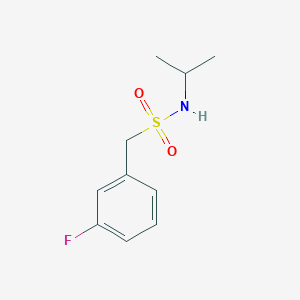
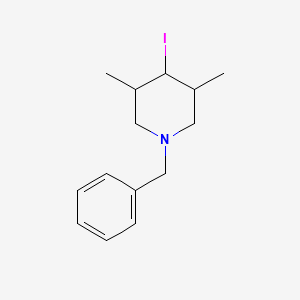

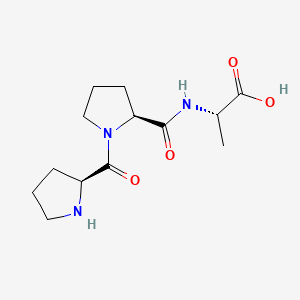
![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
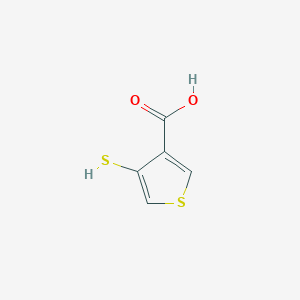
![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
